REACTION_CXSMILES
|
C[Si](C)(C)CC[O:5][C:6](=[O:31])[CH2:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[N:10]([C:19](=[O:29])[C:20]2[C:25]([Cl:26])=[CH:24][C:23]([Cl:27])=[CH:22][C:21]=2[Cl:28])[C:9]=1[CH3:30].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[NH4+].[Cl-].Cl>C1COCC1>[Cl:28][C:21]1[CH:22]=[C:23]([Cl:27])[CH:24]=[C:25]([Cl:26])[C:20]=1[C:19]([N:10]1[C:11]2[C:16](=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:8]([CH2:7][C:6]([OH:31])=[O:5])=[C:9]1[CH3:30])=[O:29] |f:1.2,3.4|
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Name
|
1-(2,4,6-trichlorobenzoyl)-5-methoxy-2-methyl-3-indolyl acetic acid 2-(trimethylsilyl)ethyl ester
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCOC(CC1=C(N(C2=CC=C(C=C12)OC)C(C1=C(C=C(C=C1Cl)Cl)Cl)=O)C)=O)(C)C
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Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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WASH
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Details
|
The resulting solid was washed with 10% EtOAc in hexane
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Type
|
CUSTOM
|
Details
|
recrystallized (EtOAc-hexane)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)O)C)C(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |